molecular formula C12H12N4S B7631724 5-[(2-Ethyl-1,3-thiazol-4-yl)methylamino]pyridine-2-carbonitrile

5-[(2-Ethyl-1,3-thiazol-4-yl)methylamino]pyridine-2-carbonitrile

Katalognummer B7631724
Molekulargewicht: 244.32 g/mol
InChI-Schlüssel: IHEKOQMDRJZMGJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(2-Ethyl-1,3-thiazol-4-yl)methylamino]pyridine-2-carbonitrile, also known as ETC-1002, is a novel small molecule drug that has shown promising results in the treatment of cardiovascular diseases. This drug has been developed by Esperion Therapeutics and has undergone several clinical trials to evaluate its efficacy and safety.

Wirkmechanismus

5-[(2-Ethyl-1,3-thiazol-4-yl)methylamino]pyridine-2-carbonitrile works by inhibiting ATP-citrate lyase (ACL), an enzyme that plays a key role in the synthesis of fatty acids and cholesterol. By inhibiting ACL, this compound reduces the production of LDL cholesterol and triglycerides, while increasing the production of HDL cholesterol.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects on the body. In addition to its effects on cholesterol levels, this compound has been shown to improve endothelial function, reduce inflammation, and decrease oxidative stress.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 5-[(2-Ethyl-1,3-thiazol-4-yl)methylamino]pyridine-2-carbonitrile is its ability to lower LDL cholesterol levels without causing the side effects associated with statins, such as muscle pain and liver damage. However, one limitation of this compound is that it has not been studied extensively in long-term clinical trials, so its long-term safety and efficacy are not yet known.

Zukünftige Richtungen

There are several potential future directions for research on 5-[(2-Ethyl-1,3-thiazol-4-yl)methylamino]pyridine-2-carbonitrile. One area of interest is the drug's potential use in combination with other cholesterol-lowering drugs, such as statins or PCSK9 inhibitors. Another area of interest is the drug's potential use in the treatment of other cardiovascular diseases, such as heart failure or peripheral artery disease. Additionally, further research is needed to fully understand the long-term safety and efficacy of this compound.

Synthesemethoden

The synthesis of 5-[(2-Ethyl-1,3-thiazol-4-yl)methylamino]pyridine-2-carbonitrile involves the reaction of 2-chloro-5-nitropyridine with 2-ethylthiazole-4-carbaldehyde in the presence of sodium methoxide. The resulting product is then treated with methylamine and cyanide ion to yield this compound.

Wissenschaftliche Forschungsanwendungen

5-[(2-Ethyl-1,3-thiazol-4-yl)methylamino]pyridine-2-carbonitrile has been extensively studied in preclinical and clinical trials for its potential therapeutic effects on cardiovascular diseases such as hypercholesterolemia, atherosclerosis, and coronary artery disease. The drug has been shown to lower low-density lipoprotein (LDL) cholesterol levels and triglycerides, while increasing high-density lipoprotein (HDL) cholesterol levels.

Eigenschaften

IUPAC Name

5-[(2-ethyl-1,3-thiazol-4-yl)methylamino]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4S/c1-2-12-16-11(8-17-12)7-15-10-4-3-9(5-13)14-6-10/h3-4,6,8,15H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHEKOQMDRJZMGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CS1)CNC2=CN=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.